molecular formula C13H12ClN3O2 B1371095 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid CAS No. 1155521-87-1

5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid

Cat. No.: B1371095
CAS No.: 1155521-87-1
M. Wt: 277.7 g/mol
InChI Key: QVOXWLQIZNLKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, an amino group linked to a pyridin-3-yl ethyl moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, the chloro group is introduced via electrophilic substitution.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-chloropyridine-3-carboxylic acid: Similar in structure but lacks the pyridin-3-yl ethyl moiety.

    5-Chloro-2-aminopyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.

Uniqueness

5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid is unique due to the presence of the pyridin-3-yl ethyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-6-(1-pyridin-3-ylethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8(9-3-2-4-15-6-9)17-12-11(14)5-10(7-16-12)13(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOXWLQIZNLKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Reactant of Route 4
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Reactant of Route 5
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.